molecular formula C13H17N3 B2427531 4-[1-(Piperazin-1-yl)ethyl]benzonitrile CAS No. 1183650-20-5

4-[1-(Piperazin-1-yl)ethyl]benzonitrile

Cat. No.: B2427531
CAS No.: 1183650-20-5
M. Wt: 215.3
InChI Key: ZKWRJBRTBAQSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Piperazin-1-yl)ethyl]benzonitrile is an organic compound that features a piperazine ring substituted with an ethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-(2-aminoethyl)piperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Piperazin-1-yl)ethyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: 4-[1-(Piperazin-1-yl)ethyl]benzylamine.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-[1-(Piperazin-1-yl)ethyl]benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is used in the development of polymers and advanced materials due to its structural properties.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Piperidin-1-yl)ethyl]benzonitrile
  • 4-[1-(Morpholin-1-yl)ethyl]benzonitrile
  • 4-[1-(Pyrrolidin-1-yl)ethyl]benzonitrile

Uniqueness

4-[1-(Piperazin-1-yl)ethyl]benzonitrile is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to other similar compounds. The piperazine ring enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile scaffold in drug design.

Properties

IUPAC Name

4-(1-piperazin-1-ylethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11(16-8-6-15-7-9-16)13-4-2-12(10-14)3-5-13/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWRJBRTBAQSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.